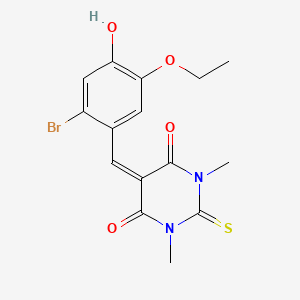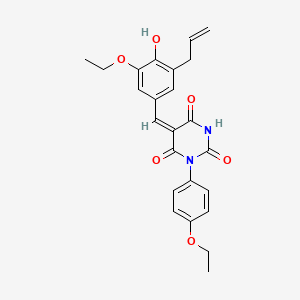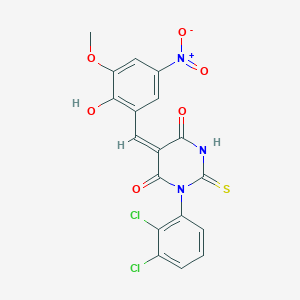![molecular formula C22H17N5O3 B5908589 N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908589.png)
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
The mechanism of action of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide involves its ability to bind to proteins and nucleic acids. Once bound, the compound undergoes a conformational change that results in its fluorescence. This fluorescence can be used to track the movement and behavior of the biomolecules to which it is bound.
Biochemical and Physiological Effects:
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to interact with lipid bilayers, altering their structure and function. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide is its ability to act as a fluorescent probe. This allows researchers to study the behavior of biomolecules in real-time, providing valuable insights into their structure and function. However, there are also limitations to the use of this compound in lab experiments. For example, the compound can be toxic to cells at high concentrations, making it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research involving N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of cancer. Finally, there is ongoing research into the mechanism of action of this compound, with the goal of developing a deeper understanding of its interactions with biomolecules.
合成法
The synthesis method for N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide involves a series of chemical reactions. The starting materials for the synthesis are 4-methylphenylhydrazine, 3-nitrobenzaldehyde, and 2-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole. These materials are combined in a reaction vessel and subjected to a series of heating and cooling steps to produce the final product. The synthesis method has been optimized over time to produce high yields of pure product.
科学的研究の応用
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide has been used extensively in scientific research due to its ability to act as a fluorescent probe. This compound has been shown to bind to proteins and nucleic acids, allowing researchers to study their behavior in real-time. In addition, this compound has been used to study the structure and function of biological membranes, as well as the interactions between different biomolecules.
特性
IUPAC Name |
(Z)-N-[2-(4-methylphenyl)benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-15-5-9-18(10-6-15)26-24-20-11-8-17(14-21(20)25-26)23-22(28)12-7-16-3-2-4-19(13-16)27(29)30/h2-14H,1H3,(H,23,28)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHPKCGWFYFNF-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C\C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908506.png)
![5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid](/img/structure/B5908520.png)


![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide](/img/structure/B5908536.png)

![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5908552.png)
![ethyl {2-[2-(3-pyridinylmethylene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5908559.png)
![benzyl N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]-beta-alaninate](/img/structure/B5908562.png)


![1-(3-ethoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5908604.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5908618.png)